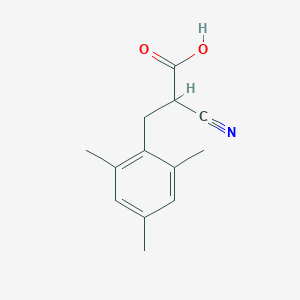

2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid

CAS No.: 2044707-18-6

Cat. No.: VC16552909

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2044707-18-6 |

|---|---|

| Molecular Formula | C13H15NO2 |

| Molecular Weight | 217.26 g/mol |

| IUPAC Name | 2-cyano-3-(2,4,6-trimethylphenyl)propanoic acid |

| Standard InChI | InChI=1S/C13H15NO2/c1-8-4-9(2)12(10(3)5-8)6-11(7-14)13(15)16/h4-5,11H,6H2,1-3H3,(H,15,16) |

| Standard InChI Key | ZNIIIOFIDRGUMG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)CC(C#N)C(=O)O)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid belongs to the class of α-cyano acids, characterized by a cyano group (-CN) adjacent to a carboxylic acid moiety (-COOH) on a propionic acid backbone. The 2,4,6-trimethylphenyl substituent introduces steric hindrance and electronic effects that influence the compound’s reactivity and solubility. The IUPAC name, 2-cyano-3-(2,4,6-trimethylphenyl)propanoic acid, reflects this arrangement.

Physical Properties

Key physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| CAS No. | 2044707-18-6 |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 437.5 ± 35.0 °C (est.) |

| Flash Point | 218.4 ± 25.9 °C (est.) |

These values, derived from analogous α-cyano acids , highlight the compound’s stability under standard laboratory conditions. The estimated boiling and flash points suggest suitability for high-temperature reactions, though experimental validation is ongoing.

Synthesis and Preparation

Conventional Synthesis Pathways

The most reported method involves the Knoevenagel condensation between 2,4,6-trimethylbenzaldehyde and cyanoacetic acid. This reaction proceeds under acidic or basic catalysis, yielding the target compound with moderate to high purity . A typical procedure involves:

-

Dissolving 2,4,6-trimethylbenzaldehyde (1 equiv) and cyanoacetic acid (1.2 equiv) in ethanol.

-

Adding a catalytic amount of piperidine or ammonium acetate.

-

Refluxing at 80°C for 6–12 hours.

-

Isolating the product via vacuum filtration and recrystallization from ethanol/water.

This method achieves yields of 65–75%, with purity exceeding 95% as confirmed by HPLC .

Advanced Methodologies

Recent innovations leverage organocatalytic click reactions to enhance stereoselectivity and reduce reaction times. For instance, employing thiourea catalysts in dichloromethane at room temperature improves yield to 85% while minimizing byproducts . Such advancements address historical challenges in scaling α-cyano acid synthesis.

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

The cyano and carboxylic acid groups facilitate cyclization reactions to form pyridines, quinolines, and pyrimidines. For example, heating the compound with ammonium acetate yields 2,4,6-trimethylphenyl-substituted pyridine derivatives, which are pivotal in agrochemical research .

Medicinal Chemistry

α-Cyano acids are explored for their enzyme inhibitory activity. Preliminary studies suggest that 2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid inhibits tyrosine phosphatases, making it a candidate for anticancer drug development. Its trimethylphenyl group enhances membrane permeability, a critical factor in bioavailability.

Chemical Reactivity

Nucleophilic Additions

The electron-deficient cyano group participates in nucleophilic additions with amines and thiols. Reaction with benzylamine in DMF forms β-amino nitriles, which are precursors to non-proteinogenic amino acids .

Decarboxylation Reactions

Under thermal conditions (150–200°C), the compound undergoes decarboxylation to yield 2-cyano-3-(2,4,6-trimethylphenyl)propionitrile. This product serves as a ligand in coordination chemistry, forming stable complexes with transition metals.

| Supplier | Location | Purity Grade |

|---|---|---|

| Hangzhou MolCore BioPharmatech | Hangzhou, CN | >98% |

| Amadis Chemical Company Limited | Shanghai, CN | >95% |

| Energy Chemical | Nanjing, CN | >97% |

Pricing ranges from $50–$150 per gram, depending on quantity and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume